2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid
Description
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group, a fluoro group, and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Properties
IUPAC Name |
2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c1-21-14(20)8-2-7(3-10(16)4-8)9-5-11(13(18)19)12(15)17-6-9/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROHLSAPBLWKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688144 | |
| Record name | 2-Chloro-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-74-7 | |
| Record name | 2-Chloro-5-[3-fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The general steps include:
Preparation of Boronic Acid Derivative: The starting material, 3-fluoro-5-methoxycarbonylphenylboronic acid, is prepared through standard organic synthesis techniques.
Coupling Reaction: The boronic acid derivative is then coupled with 2-chloronicotinic acid using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid.
Chemical Reactions Analysis
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is explored for its potential use in developing new agrochemicals for crop protection.
Material Science:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxycarbonyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid include other nicotinic acid derivatives such as:
2-Chloro-5-(trifluoromethyl)benzoic acid: Used in similar applications but with different functional groups.
3-Fluoro-5-methoxycarbonylphenylboronic acid: A precursor in the synthesis of the target compound.
The uniqueness of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)nicotinic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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